![molecular formula C16H14N4O3 B2894070 N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine CAS No. 51687-12-8](/img/structure/B2894070.png)
N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine (ENQ) is a synthetic compound that belongs to the quinazoline family. It is used in scientific research for its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of quinazoline derivatives, including compounds similar to "N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine," involves multi-step chemical reactions that result in compounds exhibiting potential biological activities. These synthetic methodologies are crucial for developing pharmacologically active compounds. One example is the rapid synthesis of "N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine," which has shown potential biological activities in medicine. This compound is synthesized from commercially available intermediates through substitution, nucleophilic substitution reaction, and reduction reactions, demonstrating the importance of synthetic chemistry in the development of new therapeutic agents (Ouyang et al., 2016).
Biological Activities and Applications
Quinazoline derivatives have been extensively studied for their biological activities, including their roles as kinase inhibitors, which are crucial in cancer therapy. For example, "ZD6474" is a potent inhibitor of vascular endothelial growth factor signaling and angiogenesis, demonstrating the therapeutic potential of quinazoline derivatives in inhibiting tumor growth (Wedge et al., 2002).
Additionally, quinazoline derivatives have been evaluated for their antimicrobial, antileishmanial, and antimalarial activities, indicating their broad spectrum of potential therapeutic applications. Compounds like "3-methyl-2-(p-tolyl) quinazolin-4(3H)-one" have been synthesized and characterized, demonstrating significant inhibition efficiencies against corrosion, which could be indirectly related to their biological activity profiles (Errahmany et al., 2020).
Material Science and Other Applications
- Quinazoline derivatives have also been explored for their applications in optoelectronic materials. These compounds, including functionalized quinazolines and pyrimidines, show significant potential in the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the versatility of quinazoline derivatives beyond biomedical applications (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-23-13-6-3-11(4-7-13)19-16-14-9-12(20(21)22)5-8-15(14)17-10-18-16/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWSIKMVMCBTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323685 |
Source
|
Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819211 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |
CAS RN |
51687-12-8 |
Source
|
Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.